Fmoc-L-

描述

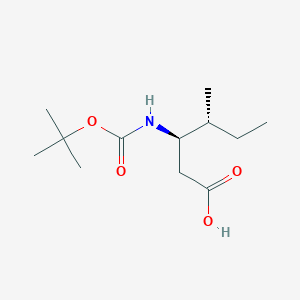

Structure

3D Structure

属性

IUPAC Name |

(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRZYYUYDQRCEO-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944465 |

Source

|

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218608-82-3 |

Source

|

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereochemical Identity & Analytical Distinction: Fmoc-L-Phe vs. Fmoc-D-Phe

Executive Summary

The Paradox of Identity: In high-throughput peptide synthesis and drug discovery, Fmoc-L-Phenylalanine and Fmoc-D-Phenylalanine present a critical analytical challenge. They share an identical molecular weight (387.43 g/mol ) and fragmentation pattern in standard Mass Spectrometry (MS), yet they exhibit diametrically opposed biological activities and optical properties.

This guide addresses the "Silent Error" in peptide CMC (Chemistry, Manufacturing, and Controls): the assumption that correct mass equals correct structure. We provide the definitive physicochemical data, chiral separation protocols, and solid-phase peptide synthesis (SPPS) handling requirements to ensure stereochemical purity.

Part 1: Fundamental Chemical Identity

While the scalar mass is identical, the spatial arrangement (chirality) dictates the reagent's CAS identity and behavior in polarized light.

Physicochemical Comparison Table

| Feature | Fmoc-L-Phenylalanine | Fmoc-D-Phenylalanine | Critical Note |

| CAS Number | 35661-40-6 | 86123-10-6 | Must verify on CoA |

| Molecular Weight (Avg) | 387.43 g/mol | 387.43 g/mol | Indistinguishable by MS |

| Monoisotopic Mass | 387.1471 Da | 387.1471 Da | Indistinguishable by HR-MS |

| Formula | |||

| Specific Rotation | -37.0° ± 3° (c=1, DMF) | +37.0° ± 3° (c=1, DMF) | Primary ID method |

| Melting Point | 180–187 °C | 180–187 °C | |

| Solubility | Soluble in DMF, NMP, DMSO | Soluble in DMF, NMP, DMSO | Identical solvation profile |

Structural Visualization (Enantiomeric Relationship)

The following diagram illustrates the mirror-image relationship. Note that the Fmoc group and the phenyl ring are identical; the variation lies solely in the alpha-carbon (

Part 2: The Analytical Paradox (QC/QA)

Standard LC-MS workflows in drug discovery often fail to detect stereochemical errors because the column (C18) and detector (MS) are achiral. If a synthesis robot inadvertently uses Fmoc-D-Phe instead of Fmoc-L-Phe, the final peptide will have the correct mass but zero biological activity (or potential toxicity).

The "Blind Spot" in Mass Spectrometry

-

ESI-MS: Both isomers ionize to

. -

Fragmentation (MS/MS): Both yield identical daughter ions (e.g., the Fmoc carbocation at m/z 179).

The Solution: Chiral Chromatography

To validate the raw material or the final peptide, you must use Chiral HPLC.[1]

Protocol: Chiral Purity Analysis

-

Column: Immobilized Polysaccharide (e.g., Chiralpak IA/IB or Lux Cellulose-2).

-

Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1) – Normal Phase mode is often superior for Fmoc-AA separation.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (Fmoc absorption) or 210 nm.

-

Result: The L-isomer and D-isomer will have distinct retention times (Rt).

Analytical Decision Workflow

Part 3: Solid Phase Peptide Synthesis (SPPS) Implications

Using Fmoc-D-Phenylalanine is a standard strategy to induce proteolytic stability (D-amino acids are not recognized by endogenous proteases) or to induce

Racemization Risk

Racemization converts pure L-isomer to D-isomer (or vice versa) during the activation step.

-

Mechanism: Base-catalyzed proton abstraction from the

-carbon via an oxazolone intermediate. -

Risk Factor: Phenylalanine is moderately prone to racemization due to the electron-withdrawing nature of the aromatic ring, though less so than Cysteine or Histidine.

-

Critical Control Point: Avoid strong bases during activation. Use DIC/Oxyma or DIC/HOBt . Avoid HATU/DIEA if prolonged coupling times are required.

Solubility & Aggregation

While the monomer solubility is identical, peptides containing D-Phe often adopt different secondary structures on-resin compared to their all-L counterparts.

-

Observation: A sequence like Fmoc-L-Phe-L-Ala... might aggregate (beta-sheet formation), causing difficult couplings.

-

D-Phe Effect: Inserting Fmoc-D-Phe often disrupts these beta-sheets, actually improving the solubility and coupling efficiency of subsequent residues.

Protocol: Racemization Check (The "Marfey's" Alternative)

If you suspect your Fmoc-L-Phe has racemized to D-Phe during storage or synthesis:

-

Hydrolysis: Hydrolyze a small peptide sample (6N HCl, 110°C, 24h).

-

Derivatization: React with FDAA (Marfey's Reagent) .

-

Analysis: FDAA converts enantiomers (L and D) into diastereomers, which can be separated on a standard C18 HPLC column. This avoids the need for a dedicated chiral column for the final peptide.

Part 4: Biological Relevance

Why does the industry care about the difference?

-

Proteolytic Stability:

-

L-Phe: Rapidly degraded by Chymotrypsin and Carboxypeptidase.

-

D-Phe: Highly resistant. Incorporating D-Phe increases the in vivo half-life of peptide drugs (e.g., GnRH agonists).

-

-

Receptor Affinity:

-

Receptors are chiral pockets. Binding is stereospecific.

-

Example: In opioid peptides, switching L-Phe to D-Phe can change a compound from an agonist to an antagonist.

-

References

-

PubChem. (n.d.).[2][3] Fmoc-L-phenylalanine (Compound).[2][4][5][6][7] National Library of Medicine. Retrieved from [Link]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Phenomenex. (n.d.). Chiral HPLC Application Guide for Fmoc-Amino Acids. Retrieved from [Link]

Sources

- 1. phenomenex.com [phenomenex.com]

- 2. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this [pubmed.ncbi.nlm.nih.gov]

- 7. Fmoc-L-Phenylalanine, 50 g, CAS No. 35661-40-6 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

The Structural & Functional Dynamics of Fmoc-L-Asp(OtBu)-OH in Peptide Therapeutics

[1][2]

Executive Summary: The Orthogonal Cornerstone

Fmoc-L-Asp(OtBu)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid beta-t-butyl ester) is not merely a reagent; it is the industry-standard building block for introducing aspartic acid residues during Fmoc solid-phase peptide synthesis (SPPS).[1][2] Its design represents a masterclass in orthogonal protection strategy , balancing the base-lability of the N-terminal Fmoc group with the acid-lability of the side-chain tert-butyl (OtBu) ester.[1][2]

For drug development professionals, understanding this molecule is critical not because of its successful coupling, but because of its potential for failure. The aspartyl residue is the primary culprit in aspartimide formation , a notorious side reaction that can compromise yield and purity in therapeutic peptide manufacturing.

Molecular Anatomy & Orthogonality

The structural integrity of Fmoc-L-Asp(OtBu)-OH relies on three distinct functional zones. This tripartite architecture ensures that chain elongation can proceed without side-chain interference until the final global deprotection.[1][2]

Structural Visualization

The following diagram illustrates the chemical connectivity and the specific cleavage conditions for each protecting group.

Figure 1: Orthogonal protection scheme of Fmoc-L-Asp(OtBu)-OH. The red path indicates temporary protection; the blue path indicates permanent side-chain protection.[1][2]

Physicochemical Specifications

Accurate characterization data is essential for establishing incoming raw material specifications (specs) in GMP environments.[2]

| Property | Specification | Critical Note |

| CAS Number | 71989-14-5 | Unique identifier for regulatory filing.[1][2] |

| Formula | C₂₃H₂₅NO₆ | |

| Molecular Weight | 411.45 g/mol | Essential for stoichiometry calculations.[2] |

| Appearance | White to off-white powder | Yellowing indicates potential degradation/polymerization.[1][2] |

| Purity (HPLC) | ≥ 99.0% | Impurities often include Fmoc-Asp-OH (loss of OtBu) or Fmoc-beta-Ala-OH.[1][2] |

| Chiral Purity | ≤ 0.5% D-Enantiomer | High D-isomer content leads to diastereomeric impurities in the final drug substance.[1][2] |

| Solubility | Soluble in DMF, NMP | Insoluble in water. Dissolve fully before adding coupling reagents.[2] |

| Storage | +2°C to +8°C (Desiccated) | Moisture sensitivity can lead to premature Fmoc removal or ester hydrolysis. |

The Critical Hazard: Aspartimide Formation

The most significant technical challenge associated with Fmoc-L-Asp(OtBu)-OH is aspartimide formation .[1][2] This is a base-catalyzed cyclization that occurs during the Fmoc deprotection steps of subsequent cycles.[1][2]

Mechanism of Failure

When the peptide chain is elongated, the basic conditions (typically 20% piperidine) used to remove the Fmoc group can deprotonate the amide backbone nitrogen of the Asp residue. This nitrogen then attacks the side-chain ester (OtBu), ejecting the tert-butyl group and forming a five-membered succinimide ring (aspartimide).[1][2]

This ring is unstable and opens via hydrolysis or piperidine attack, resulting in a mixture of four byproducts:

-

alpha-Asp peptide (Desired, but racemized)

-

beta-Asp peptide (Isomerization)

Pathway Diagram

Figure 2: The mechanistic pathway of aspartimide formation.[1][2] This reaction is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being most vulnerable.[1][2]

Mitigation Strategies (Expert Insight)

To prevent this in high-risk sequences (e.g., -Asp-Gly-):

-

Add Acid to Deprotection: Use 0.1M HOBt in the piperidine/DMF deprotection solution to suppress the amide deprotonation [1].

-

Backbone Protection: Use Fmoc-Asp(OtBu)-(Hmb)Gly-OH dipeptides.[1][2] The Hmb group sterically hinders the backbone nitrogen, physically preventing ring closure [2].

-

Alternative Side Chain: Use Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester).[1][2] The bulkier ester group makes the initial nucleophilic attack sterically unfavorable [3].

Operational Protocols

Standard Coupling Protocol

This protocol assumes a standard 0.1 mmol scale automated synthesis.[2]

-

Dissolution: Dissolve Fmoc-L-Asp(OtBu)-OH (5 eq relative to resin) in DMF to a concentration of 0.2 M.

-

Activation: Add HBTU or HATU (4.9 eq) and DIEA (10 eq).

-

Note: Do not pre-activate for >5 minutes to avoid racemization of the activated ester.

-

-

Coupling: Transfer to the reaction vessel containing the resin-bound amine. Agitate for 30–60 minutes at room temperature.

-

Monitoring: Perform a Kaiser test (qualitative) or Chloranil test. If positive (blue beads), perform a second coupling.

Quality Control: Chiral HPLC Method

Verifying the enantiomeric purity of the raw material is crucial to avoid diastereomers in the final drug product.

-

Column: Chiralpak AD-H or equivalent (immobilized amylose derivative).[1][2]

-

Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 254 nm (targeting the Fmoc chromophore).

-

Acceptance Criteria: L-Isomer > 99.5%; D-Isomer < 0.5%.

Storage & Handling[1]

-

Hygroscopicity: The OtBu ester is relatively stable, but the Fmoc group is sensitive to basic hydrolysis. Moisture can create a slightly basic environment if residual amines are present in the lab atmosphere.

-

Long-term Storage: Store at -20°C for periods > 6 months. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.

References

-

Martinez, J., et al. "Suppression of aspartimide formation in Fmoc-SPPS by the addition of HOBt to the deprotection mixture." Journal of Peptide Science, vol. 6, no. 1, 2000.

-

Packman, L.C. "The Hmb backbone protecting group for the suppression of aspartimide formation." Tetrahedron Letters, vol. 36, no. 41, 1995.

-

Karlström, A. & Undén, A. "A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis."[2][3] Tetrahedron Letters, vol. 37, no. 24, 1996.

-

Merck/Novabiochem. "Fmoc-Asp(OtBu)-OH Product Specification & MSDS." Sigma-Aldrich Official Documentation.[1][2] [2]

-

PubChem. "Fmoc-L-Asp(OtBu)-OH Compound Summary."[1][2][4] National Library of Medicine. [2]

The Physicochemical Basis of Fmoc-L-Amino Acids in Solid Phase Peptide Synthesis (SPPS)

Executive Summary

The success of Solid Phase Peptide Synthesis (SPPS) is deterministically linked to the physicochemical integrity of the building blocks employed. For Fmoc (9-fluorenylmethoxycarbonyl) chemistry, the physical properties of the protected amino acids—specifically solubility, enantiomeric purity, and aggregation potential—are not merely quality control metrics but active variables that dictate synthesis kinetics and crude peptide quality. This guide analyzes these properties to provide a rational framework for material handling, solvent selection, and protocol optimization in high-throughput and GMP environments.

The Fmoc Moiety: Structural & Physical Implications

The Fmoc group is a lipophilic, base-labile urethane protecting group. Its large, aromatic fluorenyl ring system confers specific physical characteristics to the amino acid:

-

Lipophilicity: The bulky fluorenyl ring significantly increases the hydrophobicity of the amino acid. While this aids in solubility in organic solvents (DMF, NMP), it can contribute to hydrophobic aggregation of the growing peptide chain on the resin, particularly through

stacking interactions. -

UV Absorbance: The fluorenyl system has a distinct UV chromophore (

nm, -

Solubility Profile: Unlike Boc-amino acids, which are soluble in Dichloromethane (DCM), Fmoc-amino acids generally exhibit poor solubility in DCM.[1] They require polar aprotic solvents (DMF, NMP) for effective dissolution at the concentrations required for SPPS (typically 0.2 M – 0.5 M).

Critical Quality Attributes (CQAs) & Specifications

For reproducible synthesis, raw materials must meet stringent physical specifications. Deviations in these parameters directly correlate to specific synthetic failures.

Table 1: Standard Physical Specifications for Fmoc-L-Amino Acids

| Parameter | Specification (High Grade) | Impact on Synthesis |

| HPLC Purity | Lowers accumulation of truncated sequences and deletion sequences. | |

| Enantiomeric Purity | Prevents racemization-induced therapeutic failure; critical for GMP. | |

| Free Amine Content | Critical: Free amines cause "double hits" (insertion of two residues in one cycle), ruining the sequence. | |

| Acetate Content | Acetate ions can cap the N-terminus, permanently terminating the chain. | |

| Water Content | Excess water hydrolyzes active esters (e.g., HBTU/HATU), stalling coupling. | |

| Appearance | White to off-white powder | Discoloration often indicates partial Fmoc cleavage or oxidation (Met/Cys/Trp). |

Solubility & Solvent Interactions

Solubility is the primary physical constraint in automated SPPS. The standard concentration for coupling reagents is 0.5 M. While most Fmoc-amino acids dissolve readily in DMF, specific residues present physical challenges requiring protocol modification.

Difficult Residues & Solutions

-

Hydrophobic Residues (Fmoc-Leu-OH, Fmoc-Val-OH): Generally soluble but can aggregate at high concentrations (>0.6 M) or low temperatures.

-

Trityl-Protected Residues (Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH): The bulky Trityl group slows dissolution kinetics. These often require NMP (N-methylpyrrolidone) or slight warming (30-35°C) to dissolve fully.

-

Aggregating Sequences: As the peptide grows, inter-chain hydrogen bonding causes "gelation" of the resin.

-

Solution: Use NMP over DMF (lower viscosity, better swelling).

-

Advanced: Use Chaotropic Salts (e.g., LiCl) or solvent mixtures (DMF/DMSO) to disrupt aggregation.

-

Diagram 1: Solubility Decision Logic for Fmoc Reagents

This workflow illustrates the decision process for solvent selection based on amino acid physical properties.

Caption: Decision tree for optimizing Fmoc-amino acid dissolution based on residue type and aggregation risk.

Stability & Storage Protocols

Fmoc-amino acids are chemically stable solids, but their physical state makes them susceptible to environmental degradation over time.

Solid State Stability

-

Storage Condition: Store at

to -

Mechanism of Degradation: Slow, spontaneous hydrolysis of the Fmoc group can occur if exposed to moisture and heat, releasing the free amine. This free amine then acts as a base, catalyzing further Fmoc removal (autocatalysis).

-

Shelf Life: Typically 1–2 years if kept dry and dark.

Solution Stability (In DMF/NMP)

-

Stability Window: Fmoc-amino acids dissolved in DMF are generally stable for 2–4 weeks at room temperature, provided the solvent is amine-free.

-

The DMF Risk: DMF slowly decomposes to dimethylamine (a secondary amine).[2] Dimethylamine will remove the Fmoc group from the amino acid in solution.

-

Mitigation: Use "fresh" or high-grade (amine-free) DMF. Change amino acid stock solutions on synthesizers every 2 weeks.

-

-

Sensitive Residues:

-

Fmoc-His(Trt)-OH: Prone to racemization in solution over time.

-

Fmoc-Met-OH / Fmoc-Cys(Trt)-OH: Susceptible to oxidation (sulfoxide formation) if exposed to air. Keep under inert gas (Argon/Nitrogen) if stored in solution.

-

Operational Workflow: From QC to Coupling

To ensure scientific integrity, the handling of these materials must follow a self-validating workflow.

Diagram 2: Fmoc Handling & QC Workflow

This diagram outlines the critical control points (CCPs) where physical properties must be verified.

Caption: Step-by-step handling workflow emphasizing thermal equilibration to prevent moisture contamination.

Protocol: Thermal Equilibration (Crucial Step)

Why? Fmoc-amino acids are often stored in fridges. Opening a cold bottle in a humid lab causes immediate condensation of water onto the powder. Procedure:

-

Remove bottle from

storage. -

Place in a desiccator or on the bench.

-

Wait 30–60 minutes until the bottle reaches room temperature (

). -

Only then break the seal.

References

-

Biotage. (2023).[3] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextualized via NIH/PubMed search results on Fmoc stability). Retrieved from [Link]

-

Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

Sources

Technical Guide: Solubility and Stability of Fmoc-L-Leu-OH in DMF vs. NMP

Executive Summary

In Solid Phase Peptide Synthesis (SPPS), the choice between N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) for solubilizing Fmoc-L-Leu-OH is rarely a question of if the amino acid will dissolve, but rather how the solution behaves over time and within fluidic systems.[1]

While Fmoc-L-Leu-OH exhibits high solubility (>0.5 M) in both solvents, NMP is superior for solvating hydrophobic peptide chains and swelling polystyrene resins, making it the choice for "difficult" sequences.[1] However, DMF remains the standard for automated synthesis due to its lower viscosity and generally superior stability profile regarding spontaneous Fmoc deprotection.[1] This guide analyzes the physicochemical trade-offs to optimize coupling efficiency and reagent stability.

Physicochemical Basis of Solvation

To understand solubility, we must look beyond simple polarity.[1][2] We utilize Hansen Solubility Parameters (HSP) to predict interactions between the solute (Fmoc-Leu-OH), the solvent, and the resin.[1][3]

Comparative Solvent Properties

Fmoc-L-Leu-OH contains a hydrophobic isobutyl side chain and a hydrophobic Fmoc group, balanced by the polar carboxylic acid and carbamate backbone.

| Property | DMF (N,N-Dimethylformamide) | NMP (N-methyl-2-pyrrolidone) | Impact on SPPS |

| Dipole Moment (D) | 3.82 | 4.09 | NMP provides better solvation for aggregating peptides.[1] |

| Viscosity (cP @ 25°C) | 0.92 | 1.67 | DMF allows faster flow rates and lower backpressure in automation. |

| Dielectric Constant | 36.7 | 32.2 | Comparable; both support polar transition states in coupling. |

| Resin Swelling (PS) | Good | Excellent | NMP swells polystyrene (PS) core beads more effectively, exposing internal reactive sites.[1] |

The Hansen Parameter "Distance"

The solubility is maximized when the HSP distance (

Solubility vs. Stability: The Critical Trade-Off

While NMP is often cited as the "better" solvent for difficult sequences, it introduces a chemical risk that is often overlooked in standard protocols: Premature Fmoc Removal. [1]

Solubility Limits (Molarity)

For Fmoc-L-Leu-OH, both solvents allow for concentrations well above standard SPPS requirements.[1]

-

Standard SPPS Concentration: 0.1 M – 0.5 M.

-

Practical Limit (DMF): ~1.5 M (limited by viscosity of resulting solution).

-

Practical Limit (NMP): ~1.5 M (limited by viscosity).[1]

Scientist's Note: While you can dissolve Fmoc-Leu-OH at 2.0 M in NMP, the resulting solution resembles syrup.[1] For automated synthesizers, do not exceed 0.5 M to ensure accurate aspiration volumes.[1]

Stability and Spontaneous Deprotection

This is the primary differentiator. Both solvents are amides and can degrade into secondary amines, which are bases capable of removing the Fmoc group (a "double hit" event).[1]

-

NMP Risk: Industrial-grade NMP often contains methylamine impurities or degrades to release them.[4] Methylamine is a potent nucleophile that cleaves Fmoc groups during storage.

-

Observation: Fmoc-AA solutions in NMP stored >48 hours often show elevated levels of free amine and dibenzofulvene by-products.

-

-

DMF Risk: DMF degrades to dimethylamine .[4] While still a risk, high-quality "Sequencing Grade" DMF tends to be more stable over 1-2 week periods than NMP.[1]

Critical Protocol: If using NMP for stock solutions, add HOBt (1-Hydroxybenzotriazole) or Oxyma immediately.[1] The acidic additive protonates any free amine impurities, neutralizing their ability to deprotect the Fmoc group.[1]

Operational Implications for Automation

In high-throughput drug discovery, the physical handling of the solvent matters as much as the chemistry.[1]

Viscosity and Fluidics

-

DMF: Low viscosity (0.92 cP) allows for rapid aspiration and dispensing. It washes out of resin beds quickly.

-

NMP: Higher viscosity (1.67 cP) creates higher backpressure in resin lines.

-

Consequence: On automated synthesizers (e.g., CSBio, Gyros Protein), switching from DMF to NMP without adjusting flow rates can lead to "Overpressure Errors" or incomplete resin washing, resulting in carryover and deletion sequences.[1]

-

Decision Matrix: When to use which?

Figure 1: Decision matrix for solvent selection in SPPS.[1] Note that NMP is favored for aggregation-prone sequences despite handling difficulties.

Experimental Protocol: Determination of Solubility Limits

To validate the solubility of a specific lot of Fmoc-L-Leu-OH (which can vary by crystal size and hydrate form), use this self-validating saturation protocol.

Saturation Workflow

Figure 2: Step-by-step workflow for determining the saturation limit of Fmoc-amino acids.

Detailed Methodology

-

Preparation: Add excess Fmoc-L-Leu-OH to a glass vial. For a target of 1.0 M, start with 2.0 mmol of solid and add 1.0 mL of solvent.[1]

-

Equilibration: Vortex vigorously. If the solid dissolves completely, add more solid until precipitation persists.[1] Sonicate for 5 minutes to break up crystal lattice aggregates.

-

Separation: Centrifuge to pellet the undissolved solid.

-

Quantification (Gravimetric):

Strategic Recommendations

Based on field application data and physicochemical properties, the following strategies are recommended:

-

Routine Synthesis (<15-mer, non-aggregating):

-

Difficult Sequences (Beta-sheet prone, >20-mer):

-

Use NMP. The enhanced swelling of the resin and disruption of inter-chain hydrogen bonds outweighs the viscosity penalties.

-

Safety: Use fresh "Peptide Grade" NMP to minimize methylamine contamination.

-

Stability:[5][6][7][8] Do not store Fmoc-AA solutions in NMP for >24 hours. Prepare fresh immediately before the coupling cycle.

-

-

Green Alternatives:

-

If regulatory constraints (REACH) prohibit DMF/NMP,

-Valerolactone (GVL) or binary mixtures of DMSO/Ethyl Acetate are emerging as viable alternatives, though they require re-optimization of coupling times.[1]

-

References

-

BenchChem. Application Note: Choosing Between DMF and NMP for Fmoc-L-Phe-MPPA Coupling. (2025).[1][5] Link[1]

-

Royal Society of Chemistry. Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. (2021).[1][6][9] Link

-

National Institutes of Health (PMC). Advances in Fmoc solid-phase peptide synthesis. (2017).[1] Link

-

Hansen Solubility Parameters. Designer Solvent Blends and Parameters.Link[1]

-

University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis.Link

Sources

- 1. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]

- 7. renyi.hu [renyi.hu]

- 8. Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00603G [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-L-Lys(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of therapeutic peptide and protein development, the precise assembly of amino acid building blocks is paramount. Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine, commonly abbreviated as Fmoc-L-Lys(Boc)-OH, stands as a cornerstone reagent in solid-phase peptide synthesis (SPPS). Its CAS Number is 71989-26-9 .[1][2] This guide provides an in-depth technical overview of Fmoc-L-Lys(Boc)-OH, delving into its chemical properties, the rationale behind its dual-protection strategy, detailed protocols for its synthesis and purification, and its critical role in the synthesis of complex peptides. We will explore the mechanistic underpinnings of its application, offering field-proven insights to empower researchers in optimizing their peptide synthesis workflows.

Introduction: The Imperative of Orthogonal Protection in Peptide Synthesis

The synthesis of peptides with defined sequences necessitates a strategic approach to protect and deprotect the reactive functional groups of amino acids. The concept of "orthogonal protection" is central to this endeavor, allowing for the selective removal of one protecting group in the presence of others. Fmoc-L-Lys(Boc)-OH is a quintessential example of an orthogonally protected amino acid, designed for seamless integration into the Fmoc-based SPPS workflow.[1]

The lysine residue, with its primary amine on the side chain (ε-amino group), presents a unique challenge. This side chain is nucleophilic and can interfere with the peptide bond formation at the α-amino group. Therefore, a robust protecting group is required for the ε-amino group that remains stable throughout the iterative cycles of α-amino group deprotection and coupling.

Fmoc-L-Lys(Boc)-OH masterfully addresses this challenge by employing two distinct protecting groups:

-

The Fmoc (9-Fluorenylmethyloxycarbonyl) group: This base-labile group protects the α-amino functionality. It is readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain.[1][3]

-

The Boc (tert-butyloxycarbonyl) group: This acid-labile group safeguards the ε-amino group of the lysine side chain. It is stable to the basic conditions used for Fmoc removal and is only cleaved at the final step of peptide synthesis, concurrently with the cleavage of the peptide from the solid support, using a strong acid such as trifluoroacetic acid (TFA).[1]

This elegant dual-protection scheme ensures the fidelity of the peptide sequence and prevents the formation of branched impurities.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Fmoc-L-Lys(Boc)-OH is essential for its effective use and storage.

| Property | Value | Source |

| CAS Number | 71989-26-9 | [1][2] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [4] |

| Molecular Weight | 468.54 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 130-135 °C (decomposes) | [5] |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents. Sparingly soluble in water. | [1] |

| Storage | Store in a cool, dry place, protected from light and moisture. | [2] |

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling Fmoc-L-Lys(Boc)-OH. Work in a well-ventilated area. For detailed safety information, consult the material safety data sheet (MSDS).

The Core of Peptide Synthesis: The Fmoc-SPPS Workflow

The incorporation of Fmoc-L-Lys(Boc)-OH into a growing peptide chain is a cyclical process central to Fmoc-based SPPS. The following diagram illustrates the key steps:

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insights: The Chemistry of Protection and Deprotection

A deeper understanding of the reaction mechanisms governing the use of Fmoc-L-Lys(Boc)-OH is crucial for troubleshooting and optimizing synthesis protocols.

Nα-Fmoc Group Deprotection

The removal of the Fmoc group is a base-catalyzed elimination reaction. Piperidine, a secondary amine, acts as the base, abstracting the acidic proton on the fluorenyl ring system. This initiates an E1cB-type elimination, leading to the formation of dibenzofulvene (DBF) and the free α-amino group.

Caption: Mechanism of Fmoc deprotection using piperidine.

The liberated DBF is a reactive Michael acceptor and is typically scavenged by piperidine to form a stable adduct, preventing side reactions.

Nε-Boc Group Deprotection and Peptide Cleavage

The final step in SPPS involves the cleavage of the peptide from the solid support and the simultaneous removal of all acid-labile side-chain protecting groups, including the Boc group on the lysine side chain. This is achieved using a strong acid, most commonly trifluoroacetic acid (TFA).

Caption: Mechanism of acid-catalyzed Boc deprotection.

The mechanism involves the protonation of the Boc carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free ε-amino group. Scavengers, such as triisopropylsilane (TIS) and water, are typically included in the TFA cleavage cocktail to quench the reactive tert-butyl cations and other cationic species generated during the deprotection of other side chains, thereby preventing unwanted side reactions with sensitive amino acid residues like tryptophan and methionine.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, purification, and characterization of Fmoc-L-Lys(Boc)-OH.

Synthesis of Fmoc-L-Lys(Boc)-OH

This protocol is adapted from a one-pot synthesis method.

Materials:

-

L-Lysine hydrochloride

-

Copper(II) sulfate pentahydrate

-

Sodium carbonate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

8-Hydroxyquinoline

-

9-Fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSU) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Acetone

-

Water

-

1M Hydrochloric acid

-

Ethyl acetate

-

n-Hexane

Procedure:

-

Formation of the Copper Complex: Dissolve L-lysine hydrochloride in water and add a solution of copper(II) sulfate. Adjust the pH to alkaline with sodium carbonate to precipitate the copper complex of lysine.

-

Nε-Boc Protection: To a suspension of the lysine-copper complex in a mixture of acetone and water, add di-tert-butyl dicarbonate (Boc₂O) and maintain the alkaline pH with sodium carbonate. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Copper Removal and Nα-Fmoc Protection (One-Pot): Add a solution of 8-hydroxyquinoline in acetone to the reaction mixture to chelate and remove the copper. Without isolating the intermediate, add a solution of Fmoc-OSU or Fmoc-Cl in acetone to the reaction mixture. Maintain a slightly alkaline pH and stir until the reaction is complete.

-

Work-up and Isolation: Acidify the reaction mixture with 1M HCl to pH 2. The product will precipitate. Filter the precipitate, wash with water, and dry under vacuum.

-

Crystallization: Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to obtain pure Fmoc-L-Lys(Boc)-OH.

Purification of Fmoc-L-Lys(Boc)-OH

For commercially sourced or synthesized material requiring further purification, the following procedure can be employed.[6]

Materials:

-

Crude Fmoc-L-Lys(Boc)-OH

-

Toluene

Procedure:

-

Suspend the crude Fmoc-L-Lys(Boc)-OH in toluene (approximately 6 mL per gram of crude material).[6]

-

Heat the suspension to 50°C and stir for 1 hour.[6]

-

Cool the mixture to room temperature and continue stirring for 2 hours.[6]

-

Filter the solid and wash the cake with fresh toluene.[6]

-

Dry the purified product under vacuum at 50°C.[6]

Analytical Characterization

The identity and purity of Fmoc-L-Lys(Boc)-OH should be confirmed by a combination of analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the protons of the Fmoc, Boc, and lysine moieties. |

| Mass Spectrometry (MS) | The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight (468.54 g/mol ).[4] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, indicating high purity. The retention time will be specific to the column and mobile phase used. |

| Amino Acid Analysis (AAA) | After acid hydrolysis, this technique can confirm the presence of lysine and the absence of other amino acids, verifying the purity of the building block.[7] |

Applications in Drug Discovery and Development

The versatility of Fmoc-L-Lys(Boc)-OH extends beyond the straightforward incorporation of lysine into a peptide sequence. The orthogonally protected ε-amino group serves as a valuable handle for a variety of chemical modifications, enabling the synthesis of complex and functionalized peptides.

-

Peptide Stapling: The lysine side chain can be used as an attachment point for hydrocarbon staples to create conformationally constrained peptides with enhanced proteolytic stability and cell permeability.

-

Bioconjugation: After deprotection of the Boc group, the ε-amino group can be selectively modified with fluorophores, biotin, polyethylene glycol (PEG), or other moieties for diagnostic and therapeutic applications.[1]

-

Branched Peptides: Fmoc-L-Lys(Boc)-OH is a key building block for the synthesis of branched peptides, such as multiple antigenic peptides (MAPs), which can elicit a potent immune response.[1]

-

Post-Translational Modifications: The lysine side chain can be modified to mimic post-translational modifications, such as acetylation or ubiquitination, for studying their role in cellular processes.

Conclusion: A Self-Validating System for Peptide Synthesis

Fmoc-L-Lys(Boc)-OH is more than just a protected amino acid; it is a testament to the power of rational chemical design in advancing biochemical research and drug development. Its orthogonal protection strategy provides a self-validating system for the precise and efficient synthesis of complex peptides. By understanding the fundamental principles of its chemistry and applying the detailed protocols outlined in this guide, researchers can confidently leverage this indispensable building block to push the boundaries of peptide science.

References

- Google Patents. (2016). CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection.

-

Hansen, P. R., & Oddo, A. (2024). Fmoc-based solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

-

Sethi, M. K., Mahajan, S., Mara, B., Yerramalla, R., Thirunavukarasu, J., Hariprasad, V., ... & Vakale, K. A. (2020). Impact of purification of Fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-101. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Dufour, E., Moni, L., Bonnat, L., Chierici, S., & Garcia, J. (2013). 'Clickable' 2,5-diketopiperazines as scaffolds for ligation of biomolecules: use in Aβ inhibitor's assembly. Organic & Biomolecular Chemistry, 11(34), 5649-5653. Retrieved from [Link]

-

Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-68. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-Lys(Boc)-OH. PubChem Compound Database. Retrieved from [Link]

-

Wiecak, S., Masiukiewicz, E., & Rzeszotarska, B. (1999). A large scale synthesis of mono- and di-urethane derivatives of lysine. Chemical & Pharmaceutical Bulletin, 47(10), 1489-1490. Retrieved from [Link]

-

Reddy, C. R., & Kumar, V. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3374-3377. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl?. Retrieved from [Link]

-

Fields, G. B. (1997). Amino acid analysis. Methods in enzymology, 289, 134-150. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

PharmiWeb.com. (2023). Protein Amino Acid Analysis: Techniques, Instruments, and Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

Rojas, C. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

- Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.

-

Waters Corporation. (2015, December 16). Quantitative Amino Acid Analysis of Biopharmaceuticals [Video]. YouTube. Retrieved from [Link]

-

van de Weert, M., & Crommelin, D. J. (2001). Analytical techniques for structural characterization of proteins in solid pharmaceutical forms: an overview. Pharmaceutical research, 18(10), 1357-1367. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of α-Fmoc-ε-t-Boc-lysine micelles with or without.... Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]

- 3. chempep.com [chempep.com]

- 4. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orientjchem.org [orientjchem.org]

- 6. ajpamc.com [ajpamc.com]

- 7. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling of Fmoc-L-Glu(OtBu)-OH

[1]

Executive Summary

Fmoc-L-Glu(OtBu)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-t-butyl ester) is a critical orthogonally protected building block in Solid Phase Peptide Synthesis (SPPS).[1] Its utility relies on the differential stability of the base-labile Fmoc group and the acid-labile tert-butyl (OtBu) ester.[1]

This technical guide provides a rigorous analysis of the compound's physicochemical properties, specifically focusing on its melting point as a purity indicator, its thermal stability, and the degradation pathways that researchers must mitigate during storage and synthesis.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The purity of Fmoc-L-Glu(OtBu)-OH is directly correlated with its melting point behavior.[1] Unlike simple organic salts, this compound often exists in various hydration states, which significantly influences thermal transitions.[1]

Table 1: Core Physicochemical Specifications

| Property | Specification Data | Notes |

| Chemical Name | Fmoc-L-Glu(OtBu)-OH | |

| CAS Number | 71989-18-9 | |

| Molecular Formula | C₂₄H₂₇NO₆ | |

| Molecular Weight | 425.48 g/mol | |

| Melting Point (Range) | 87.0 – 94.0 °C | High purity crystalline forms typically melt >87°C. Broader ranges (e.g., 80-95°C) indicate moisture or impurities.[1][2][3] |

| Appearance | White to off-white crystalline powder | Yellowing indicates Fmoc cleavage or oxidation.[1] |

| Specific Rotation | [α]²⁰/D -7.0° to -10.0° | (c=1, Methanol) |

| Solubility | Soluble in DMF, DMSO, Methanol, Ethyl Acetate | Insoluble in water.[1] |

| Purity (HPLC) | ≥ 98.0% | Critical for preventing deletion sequences in SPPS.[1] |

Thermal Stability & Melting Behavior

Melting Point as a Quality Attribute

The melting point of Fmoc-L-Glu(OtBu)-OH is not merely a physical constant but a sensitive indicator of solvate formation and purity.[1]

-

Anhydrous Form: Typically exhibits a sharp melting endotherm between 91–94°C .[1]

-

Hydrates/Solvates: Commercial preparations often contain trace water (~4%), which can depress the melting point to the 80–89°C range.[1]

-

Thermal Decomposition: Prolonged heating near the melting point does not immediately cause charring, but can accelerate intramolecular cyclization (pyroglutamate formation), although the bulky OtBu group provides significant steric hindrance compared to the free acid side chain.[1]

Experimental Protocol: Capillary Melting Point Determination

-

Objective: To determine the purity and hydration state of the raw material.

-

Method:

-

Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture.[1]

-

Pack 2-3 mm of sample into a clean, dry glass capillary tube.[1]

-

Insert into a melting point apparatus (e.g., Buchi or Stuart) pre-heated to 70°C.

-

Ramp temperature at 1°C/minute .

-

Record

(first liquid drop) and -

Acceptance Criteria: Range

within the 87–94°C window.

-

Chemical Stability & Degradation Pathways[1]

The orthogonal protection strategy relies on the compound remaining stable under neutral conditions while reacting predictably under specific acidic or basic triggers.[1]

Degradation Mechanism Analysis[1]

-

Base Sensitivity (Fmoc Removal): The fluorenylmethoxycarbonyl (Fmoc) group is cleaved by secondary amines (e.g., 20% piperidine).[1] Spontaneous cleavage can occur if stored in the presence of amine vapors.[1]

-

Acid Sensitivity (OtBu Removal): The tert-butyl ester is cleaved by strong acids (e.g., 95% TFA), generating a tert-butyl cation.[1]

-

Autocatalytic Decomposition: In the presence of moisture, partial hydrolysis of the ester can generate acid, which may autocatalytically accelerate further deprotection.[1]

Visualization: Reactivity & Degradation Logic

Caption: Logical flow of stability and reactivity. The compound is designed to be labile to acids and bases but must be shielded from moisture to prevent premature hydrolysis.

Handling, Storage & Quality Control[4][7][8][9]

Storage Protocol

To maintain the melting point integrity and prevent hydrolysis:

-

Temperature: Store at +2°C to +8°C for routine use. Long-term storage (>6 months) is best at -20°C .[1]

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1]

-

Container: Amber glass or opaque plastic to prevent UV degradation, tightly sealed with desiccant packs.[1]

-

Warm-up: Allow the bottle to reach room temperature before opening to prevent condensation on the cold powder.[1]

QC Workflow: Purity by HPLC

Objective: Quantify purity and detect free Fmoc-OH or deprotected Glu species.[1]

Methodology:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 265 nm (Fmoc absorption max) and 214 nm (peptide bond).[1]

-

Sample Prep: Dissolve 1 mg/mL in Methanol/Acetonitrile (1:1).

Visualization: Quality Control Decision Tree

Caption: Step-by-step Quality Control decision matrix for validating Fmoc-L-Glu(OtBu)-OH prior to synthesis.

References

Technical Deep Dive: The Hydrophobic Profile of Fmoc-L-Val-OH

The following technical guide details the hydrophobicity profile of Fmoc-L-Val-OH (N-(9-Fluorenylmethoxycarbonyl)-L-valine). It is structured to provide actionable data for researchers in peptide chemistry, medicinal chemistry, and purification process development.

Executive Summary

Fmoc-L-Val-OH is a critical building block in Solid Phase Peptide Synthesis (SPPS). Its hydrophobicity is a dual-edged sword: it ensures strong retention on Reverse-Phase HPLC (RP-HPLC) for purification but contributes significantly to "difficult sequence" aggregation during synthesis due to

This guide defines the Hydrophobicity Index of Fmoc-L-Val-OH through two lenses:

-

Intrinsic Hydrophobicity (LogP): For solubility and membrane permeability predictions.

-

Chromatographic Hydrophobicity (HPLC Coefficient): For purification method development and retention time prediction.

Part 1: Molecular Architecture & Intrinsic Hydrophobicity

The hydrophobicity of Fmoc-L-Val-OH is the sum of its lipophilic core (the Fmoc protecting group) and its aliphatic side chain (the isopropyl group of Valine).

Structural Contribution

-

Fmoc Moiety: A large, planar, aromatic system (fluorenyl) that dominates the hydrophobic character. It drives the molecule's solubility in organic solvents (DMF, NMP) and its strong interaction with C18 stationary phases.

-

Valine Side Chain: A

-branched isopropyl group. While less hydrophobic than Leucine or Phenylalanine, the

Quantitative Indices (LogP)

The partition coefficient (

| Metric | Value | Significance |

| Experimental LogP | ~4.0 | Highly Lipophilic. Requires organic co-solvents (e.g., DMSO, Methanol) for aqueous buffers. |

| Predicted pKa | 3.90 ± 0.10 | The carboxylic acid is ionized at neutral pH, slightly reducing hydrophobicity unless buffered < pH 3.0. |

| Solubility (DMF) | > 0.5 M | Excellent solubility in polar aprotic solvents used for SPPS. |

Critical Insight: Unlike the free amino acid Valine (LogP

-2.26), the Fmoc-protected form is shifted drastically into the hydrophobic regime (LogP4.0). This shift is why Fmoc-Val-OH precipitates immediately in water.

Part 2: The Chromatographic Hydrophobicity Index (RP-HPLC)

For application scientists, the HPLC Retention Coefficient is more practical than LogP. It predicts where the molecule will elute during purification.

The Mant & Hodges Coefficient

The "Gold Standard" for peptide hydrophobicity is the scale developed by Mant and Hodges. This index assigns values to amino acid residues relative to Glycine (0) and Leucine (100) at pH 2.0.[2]

-

Valine Residue Coefficient: 79 (at pH 2.0)[2]

-

Relative Elution Order: Fmoc-Val-OH elutes after polar derivatives (Ser, Thr, Gly) but before highly hydrophobic aromatic derivatives (Phe, Trp, Leu).

Relative Retention Visualization

The following diagram illustrates the chromatographic behavior of Fmoc-Val-OH relative to other standard Fmoc-amino acids on a C18 column.

Figure 1: Relative elution order of Fmoc-amino acids on C18 stationary phase (Acidic pH).

Part 3: Experimental Protocol (Self-Validating)

To determine the exact hydrophobicity index (

Reagents & Setup

-

Column: C18 (e.g., Zorbax 300SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

-

Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Amide bond).

-

Standard: Uracil (Dead time marker,

).

Method Workflow

-

Preparation: Dissolve Fmoc-L-Val-OH at 1 mM in Methanol/Water (1:1). Sonicate if necessary.[3]

-

Equilibration: Flow 1.0 mL/min at 5% B for 10 minutes.

-

Gradient:

-

0-2 min: 5% B (Isocratic hold)

-

2-22 min: 5%

65% B (Linear gradient, 3% B/min) -

22-25 min: 95% B (Wash)

-

-

Calculation: Calculate the Capacity Factor (

) using the retention time of the target (

Validation Check: If

of Fmoc-Val-OH is not between Fmoc-Ala-OH and Fmoc-Leu-OH, check your mobile phase pH or column integrity.

Part 4: Implications in Solid Phase Peptide Synthesis (SPPS)

The hydrophobicity of Fmoc-Val-OH is a primary driver of "Difficult Sequences" in SPPS.

The Aggregation Mechanism

Valine is a

Figure 2: Pathway of hydrophobic aggregation induced by Valine residues in SPPS.

Mitigation Strategies

-

Solvent Magic Mixture: Use DCM/DMF/NMP (1:1:1) or add 1% DBU to disrupt hydrogen bonding.

-

Pseudoproline Dipeptides: Replace Fmoc-Val-Ser-OH or Fmoc-Val-Thr-OH regions with pseudoproline dipeptides to induce a "kink" in the backbone, preventing

-sheet stacking. -

Elevated Temperature: Perform the coupling of Fmoc-Val-OH at 50°C - 75°C to increase kinetic energy and disrupt hydrophobic aggregates.

References

- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.

-

PubChem. (2025).[4] Fmoc-L-valine (Compound CID 688217).[4] National Library of Medicine. Available at: [Link][4]

-

ResearchGate. (2023). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains. Available at: [Link]

Sources

- 1. "Computational logP Calculations and Determination of Lipophilicity Val" by Mirabella Romano, Allison Vu et al. [digitalcommons.chapman.edu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. FMOC-L-valine | C20H21NO4 | CID 688217 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision in Procurement: A Technical Guide to Biological Selection & Sourcing

Executive Summary: The "Garbage In, Garbage Out" Paradigm

In drug development, the integrity of your data is strictly limited by the quality of your inputs. No amount of statistical correction or high-throughput screening can salvage an assay built on misidentified cell lines or non-specific antibodies. This guide moves beyond basic procurement to establish a technical framework for material qualification . We will focus on the three highest-risk inputs in biopharma: Cell Lines, Antibodies, and Ancillary Materials.

Part 1: The Biological Foundation (Cell Line Integrity)

The Crisis of Identity

It is estimated that 15-20% of cell lines used in research are misidentified or cross-contaminated. For a drug development program, using a misidentified line (e.g., using HeLa instead of a specific breast cancer line) is a catastrophic failure of Good Laboratory Practice (GLP).

Technical Standard: STR Profiling (ANSI/ATCC ASN-0002)

The only field-proven method for human cell line authentication is Short Tandem Repeat (STR) profiling. This relies on amplifying polymorphic tetranucleotide repeats at specific loci.

Critical Thresholds:

-

≥ 80% Match: The cell line is considered authentic (derived from the donor).

-

< 80% Match: The cell line is misidentified or genetically drifted beyond utility.

Workflow: Cell Banking Strategy (ICH Q5D)

To ensure reproducibility, you must establish a two-tiered banking system: a Master Cell Bank (MCB) and a Working Cell Bank (WCB).

Figure 1: The Two-Tiered Cell Banking System ensuring genetic stability and infinite supply.

Protocol: STR Data Interpretation

Objective: Verify cell line identity against a reference database (e.g., expasy.org/cellosaurus).

-

DNA Extraction: Isolate gDNA using a silica-membrane column kit. Critical Step: Ensure A260/A280 ratio is 1.8–2.0 to prevent PCR inhibition.

-

PCR Amplification: Use a primer mix targeting the 8 core loci (e.g., D5S818, D13S317, D7S820, D16S539, vWA, TH01, TPOX, CSF1PO) plus Amelogenin (sex determination).

-

Capillary Electrophoresis: Separate amplicons on a genetic analyzer.[1]

-

Analysis:

-

Compare allele calls to the reference profile.[1]

-

Calculate the Tanabe Index (Percent Match):

-

Part 2: The Tools of Discovery (Antibody Validation)

The Reproducibility Crisis

Antibodies are the most common source of false positives in signaling pathway analysis. A "Western Blot validated" claim on a datasheet is insufficient. You must validate the antibody in your specific context (application, tissue, and state).

The 5 Pillars of Validation

We adhere to the standards proposed by the International Working Group for Antibody Validation (IWGAV).

Table 1: The 5 Pillars of Antibody Validation

| Pillar | Methodology | Mechanism of Proof |

| 1. Genetic | CRISPR/Cas9 KO or siRNA KD | Signal disappears in KO/KD cells. This is the gold standard. |

| 2. Orthogonal | Non-antibody method (Mass Spec, RNA-seq) | Antibody signal correlates linearly with transcriptomics/proteomics data. |

| 3. Independent | Second antibody (different epitope) | Two distinct antibodies recognize the same spatial target or band. |

| 4. Tagged Protein | Overexpression of tagged antigen (GFP/Flag) | Antibody signal overlaps perfectly with the tag signal. |

| 5. IP-MS | Immunoprecipitation + Mass Spec | MS identifies the precipitated protein as the target (and detects off-targets). |

Decision Logic for Sourcing

Do not buy based on price. Buy based on validation data availability.

Figure 2: Decision matrix for antibody procurement based on IWGAV pillars.

Part 3: The Supply Chain (Raw & Ancillary Materials)

Defining "Ancillary Materials" (AMs)

According to USP <1043> , AMs are materials used during manufacturing (e.g., cytokines, enzymes, buffer components, fetal bovine serum) that are not intended to be in the final product but can affect its safety and potency.

Risk-Based Categorization

You must categorize every reagent in your process into one of four tiers based on risk.

-

Tier 1: Low Risk. Highly characterized (e.g., Pharmacopeial grade NaOH).

-

Tier 2: Low Risk. Intended for use as AM (e.g., GMP-grade Cytokines).

-

Tier 3: Moderate Risk. Not intended for AM use (e.g., Research Grade reagents). Requires extensive qualification.

-

Tier 4: High Risk. Biologically variable, animal-derived (e.g., FBS).[2][3] Avoid if possible.

Protocol: Lot-to-Lot Variability Testing (FBS Example)

Objective: Qualify a new lot of Fetal Bovine Serum (FBS) before bulk purchase.

-

Sourcing: Request 3 distinct lot samples from the vendor.

-

Plating: Seed sensitive cells (e.g., MSCs or Hybridomas) at low density (1,000 cells/cm²).

-

Growth Curve: Measure proliferation via CellTiter-Glo or viable count at 24h, 48h, and 72h.

-

Morphology Check: Assess for spontaneous differentiation or vacuolization.

-

Criteria: The new lot must yield growth kinetics within ±10% of the current "Gold Standard" lot.

Figure 3: Risk-based qualification workflow for Ancillary Materials per USP <1043>.

References

-

International Conference on Harmonisation (ICH). (1997). Q5D: Derivation and Characterisation of Cell Substrates Used for Production of Biotechnological/Biological Products. [Link][4]

-

American National Standards Institute (ANSI) / ATCC. (2021). ASN-0002: Authentication of Human Cell Lines: Standardization of Short Tandem Repeat (STR) Profiling. [Link][5]

-

Uhlen, M., et al. (2016).[6] A proposal for validation of antibodies. Nature Methods, 13, 823–827. [Link]

-

Almeida, J. L., et al. (2016). Standards for Cell Line Authentication and Beyond.[1] PLOS Biology. [Link]

Sources

Navigating the Criticality of High-Purity Fmoc-L-Amino Acids in GMP Peptide Manufacturing

Executive Summary

In the realm of Good Manufacturing Practice (GMP) peptide synthesis, the quality of the starting material—specifically Fmoc-L-amino acids—is not merely a variable; it is the rate-limiting step for the purity of the final Drug Substance. Unlike small molecule synthesis, where impurities can often be purged via crystallization at intermediate steps, Solid Phase Peptide Synthesis (SPPS) is a linear, iterative process. An impurity introduced at Cycle 1 is carried through to Cycle n, often amplifying into a complex mixture of deletion sequences, diastereomers, and truncated adducts that are chromatographically inseparable from the target peptide.

This guide provides a technical deep-dive into the Critical Quality Attributes (CQAs) of Fmoc-amino acids, the mechanistic origins of their impurities, and the rigorous control strategies required to ensure regulatory compliance under ICH Q7 and Q11 guidelines.

Part 1: Regulatory Framework & Critical Quality Attributes (CQAs)

Under ICH Q11 (Development and Manufacture of Drug Substances), starting materials must have defined chemical properties and structures.[1] For peptide APIs, the Fmoc-amino acid is the primary source of structural integrity.

The "Amplification Effect" in SPPS

The necessity for high purity (<99.5%) stems from the mathematical reality of SPPS. If an Fmoc-amino acid has a purity of 99.0% (seemingly high), the theoretical yield of a 30-mer peptide is:

However, if the impurity is a chain terminator (e.g., acetic acid or free amine leading to double insertion), the "purity" of the crude peptide drops drastically, and the similarity of the impurities to the product makes purification yield losses exponential.

GMP Specification Standards

The following table outlines the industry-standard specifications required for GMP-grade Fmoc-amino acids versus research-grade materials.

| Parameter | Research Grade Spec | GMP Grade Spec | Rationale for GMP Stringency |

| Chemical Purity (HPLC) | ≥ 98.0% | ≥ 99.5% | Minimizes deletion sequences and unknown peaks. |

| Chiral Purity (L-isomer) | ≥ 99.0% | ≥ 99.8% | D-isomers form diastereomers (e.g., L-L-D-L) often inseparable from the L-L-L-L target. |

| Free Amine Content | Not always specified | ≤ 0.1% | Prevents double insertion (e.g., Fmoc-Ala-Ala-Peptide) during coupling. |

| Acetate Content | Not specified | ≤ 0.02% | Acetate acts as a capping agent, permanently terminating the peptide chain. |

| Beta-Alanine | Not specified | ≤ 0.1% | Common byproduct of Fmoc-OSu degradation; inserts as a "spacer" amino acid. |

| Dipeptide Content | Not specified | ≤ 0.1% | Results from activation during Fmoc protection; leads to n+1 sequences. |

Part 2: Mechanisms of Failure (Impurity Genesis)

Understanding how impurities form allows for better vendor qualification and storage protocols.

Base-Catalyzed Racemization

The most critical impurity is the D-enantiomer. Racemization occurs via the abstraction of the

Figure 1: Mechanism of Base-Catalyzed Racemization. The loss of chirality at the enolate stage is the critical failure point.

Chemical Contaminants[2][3]

-

Fmoc-beta-Alanine: Often arises when Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is used for protection. It degrades via a Lossen rearrangement-like pathway to form beta-alanine, which is then Fmoc-protected.

-

Fmoc-Dipeptides: If the amino acid chloride (Fmoc-Cl) is used in excess or under improper pH, the activated amino acid can react with a free amino acid before the protection is complete, forming Fmoc-AA-AA-OH. This results in a "double hit" of that residue in the final peptide.

Part 3: Analytical Control Strategy

To ensure compliance with ICH Q7, manufacturers must implement self-validating analytical protocols. Relying on the Certificate of Analysis (CoA) from the vendor is insufficient for GMP manufacturing; ID and Purity testing upon receipt is mandatory.

Protocol 1: Chiral Purity Determination via HPLC

Objective: Quantify D-isomer content with a Limit of Quantitation (LOQ) of 0.05%.

Materials:

-

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: n-Hexane / Ethanol / TFA (80:20:0.1 v/v/v).

-

Detection: UV at 254 nm (Fmoc absorption).

Step-by-Step Methodology:

-

System Suitability: Inject a resolution mixture containing 99% L-Fmoc-AA and 1% D-Fmoc-AA.

-

Acceptance Criteria: Resolution (

) between L and D peaks > 2.0.

-

-

Sample Preparation: Dissolve 10 mg of the Fmoc-amino acid in 10 mL of Ethanol (HPLC grade). Sonicate for 5 mins.

-

Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins until baseline stabilizes.

-

Injection: Inject 10 µL of the sample. Run isocratic elution for 20-30 minutes.

-

Calculation:

Note: Ensure integration excludes solvent fronts and non-isomeric impurities.

Protocol 2: Trace Acetate Analysis via GC-Headspace

Objective: Detect acetic acid/acetate which causes irreversible N-terminal acetylation.

Methodology:

-

Derivatization: Dissolve sample in acidified methanol (transforms acetate to methyl acetate).

-

GC Setup: DB-Wax column; Headspace injection.

-

Standard: External calibration with acetic acid spiked at 0.01%, 0.02%, and 0.05%.

-

Limit: Result must be < 200 ppm (0.02%).

Part 4: GMP Workflow Integration

The following diagram illustrates how high-purity materials are integrated into a GMP workflow to mitigate risk.

Figure 2: GMP Material Control Workflow. Note the "Stop/Go" gates at the QC stage.

References

-

International Council for Harmonisation (ICH). (2012).[2] ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities).[Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][4][5][6][7] Chemical Reviews, 109(6), 2455-2504. [Link]

-

D'Hondt, M., et al. (2014).[3] Related impurities in peptide medicines.[3][8] Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30.[3] [Link]

-

Eggen, I., et al. (2014). Control Strategy for Synthetic Therapeutic Peptide APIs. Chimica Oggi - Chemistry Today, 32(4). [Link]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. Q11 Development and Manufacture of Drug Substances | FDA [fda.gov]

- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. researchgate.net [researchgate.net]

bulk suppliers of Fmoc-L-Arg(Pbf)-OH for industrial scale

Technical Guide: Strategic Sourcing and Quality Control of Fmoc-L-Arg(Pbf)-OH for GMP Peptide Manufacturing

Executive Summary

In the landscape of Solid Phase Peptide Synthesis (SPPS), Fmoc-L-Arg(Pbf)-OH (N-alpha-Fmoc-N-omega-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine) is not merely a commodity reagent; it is a critical process variable. Arginine coupling is historically problematic due to the steric bulk of the side chain and the high reactivity of the guanidino group.

While the Pbf protecting group has largely replaced Pmc due to faster acidolytic cleavage and reduced tryptophan alkylation, the industrial sourcing of this raw material introduces significant risks regarding enantiomeric purity and specific process-related impurities (e.g.,

The Molecular Imperative: Why Pbf?

To evaluate suppliers, one must understand the chemistry they are selling. The Pbf group is preferred over its predecessor, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), for two specific mechanistic reasons critical to industrial scale-up:

-

Acid Lability: The Pbf group contains a dihydrobenzofuran ring, which is more electron-rich than the chroman ring of Pmc. This results in a cleavage rate approximately 1.5 to 2 times faster in Trifluoroacetic Acid (TFA). In multi-kilogram batches, this reduces the exposure time of the peptide to strong acid, minimizing degradation of sensitive residues (e.g., Trp, Met).

-

Suppression of Side Reactions: During cleavage, the sulfonyl cation released from Pmc is highly prone to electrophilic attack on the indole ring of Tryptophan. The Pbf cation, while still reactive, is sterically bulkier and less aggressive, significantly lowering the "Trp-alkylation" impurity profile.

Critical Quality Attributes (CQAs)

When auditing a supplier's Certificate of Analysis (CoA), "Purity > 99%" is insufficient. You must demand a detailed impurity profile.[1][2] The following table outlines the "Gold Standard" specifications for GMP-grade sourcing.

| Attribute | Acceptance Criteria | Scientific Rationale |

| Appearance | White to off-white powder | Discoloration often indicates residual solvent oxidation or Pbf degradation. |

| Identity (IR/NMR) | Conforms to structure | Mandatory for raw material identification (RMID). |

| Purity (HPLC) | High purity prevents accumulation of deletion sequences. | |

| Chiral Purity (L-Isomer) | D-Arg formation is a high risk during the activation of the carboxyl group. High D-content leads to diastereomeric impurities that are difficult to separate. | |

| Specific Impurity: | Fmoc- | |

| Water Content (KF) | Excess water hydrolyzes active esters (e.g., HBTU/HATU) during coupling, lowering yield. | |

| Solubility | Clear in DMF (0.5 M) | Turbidity indicates inorganic salts or polymer contaminants that clog synthesizer frits. |

| Free Fmoc-OH | Acts as a capping agent if not removed, terminating peptide chains. |

Industrial Synthesis & Impurity Origins

Understanding the supplier's synthesis route allows you to predict potential contaminants. The dominant industrial route (Patent CN106928171A and others) typically follows this flow:

-

Esterification: L-Arginine

Arg-OR -

N-Protection: Arg-OR

Boc-Arg-OR -

Side Chain Protection: Boc-Arg-OR + Pbf-Cl

Boc-Arg(Pbf)-OR -

Deprotection/Saponification:

H-Arg(Pbf)-OH[3] -

Fmoc Introduction:

Fmoc-Arg(Pbf)-OH

Risk Point: The introduction of the Pbf group using Pbf-Cl is the most expensive step. "Budget" suppliers often use excess Pbf-Cl and aggressive conditions to drive yield, which can lead to racemization (D-Arg formation) or incomplete removal of the Boc group intermediates.

Supplier Qualification Protocol

Do not rely solely on a paper audit. Use the following workflow to validate a new bulk source.

Figure 1: Strategic Supplier Qualification Workflow. Note the critical "Use Test" phase involving an Arginine-rich test sequence.

Handling & Deprotection Optimization

Once the material is sourced, the burden shifts to the process chemist to remove the Pbf group effectively. The cleavage reaction generates a Pbf-sulfonyl cation. Without adequate scavenging, this cation will modify Tryptophan (Trp) and Tyrosine (Tyr) residues.

Mechanism of Action

Figure 2: Pbf cleavage pathway. The "Scavenger Capture" step is rate-limiting for purity.

Recommended Scavenger Cocktails (Industrial Scale)

At scale, the stench of Ethanedithiol (EDT) is unacceptable. Modern processes utilize silanes.

| Cocktail Name | Composition (v/v) | Application | Pros/Cons |

| Standard TIS | TFA (95%) / TIS (2.5%) / H2O (2.5%) | General sequences | Pro: Odorless.[4] Con: May not fully protect Trp in high-load sequences. |

| Reagent K (Modified) | TFA / Phenol / Water / Thioanisole / TIS | Trp/Met/Cys rich sequences | Pro: Maximum protection. Con: Thioanisole has a distinct odor; Phenol is corrosive/toxic. |

| Green Alternative | TFA / TIS / 1,4-BDMT / H2O | High-sensitivity sequences | Pro: 1,4-Benzenedimethanethiol (BDMT) is non-odorous and highly effective for Cys/Trp. |

Market Landscape: Supplier Tiers

Note: This list categorizes suppliers based on capabilities, not endorsement.

-

Tier 1: Strategic Partners (GMP/API Focus)

-

Bachem (Switzerland/USA): The industry benchmark. High cost, but guarantees chiral purity and regulatory support (DMF availability).

-

PolyPeptide Group: Similar to Bachem, excellent for large-scale commercial manufacturing.

-

Merck (MilliporeSigma/Novabiochem): High reliability for mid-scale and critical raw materials.

-

-

Tier 2: Qualified Bulk Suppliers

-

Iris Biotech (Germany): Strong technical support, good balance of cost/quality.

-

CPC Scientific (USA/China): Strong GMP track record, often bridging the gap between Western quality systems and Asian manufacturing costs.

-

-

Tier 3: Commodity Traders

-

Various catalog houses. Risk: Lot-to-lot variability is common. Mandatory to perform full analytical testing on every batch before acceptance.

-

References

-

Carpino, L. A., et al. (1993). "The Pbf protecting group for Arginine."[3][][6][7] Tetrahedron Letters, 34(49), 7829-7832. Link

-

Fields, C. G., & Fields, G. B. (1993). "Minimization of Tryptophan alkylation in Fmoc-SPPS." Tetrahedron Letters, 34(42), 6661-6664. Link

-

U.S. Food and Drug Administration (FDA). (2021).[8] "ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin." Guidance for Industry. Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][7][9][10][11] Chemical Reviews, 109(6), 2455-2504. Link

-

Patil, et al. (2019). "1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages." RSC Advances, 9, 41097-41104. Link

Sources

- 1. fda.gov [fda.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]

- 4. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc-Arg(Pbf)-OH [cem.com]

- 7. CN109470799B - Fmoc-Arg (Pbf) -OH purity and impurity localization detection method - Google Patents [patents.google.com]

- 8. biopharmaspec.com [biopharmaspec.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Navigating the Peptide Synthesis Landscape: An In-depth Cost and Efficiency Analysis of Fmoc vs. Boc Protection Strategies

For Researchers, Scientists, and Drug Development Professionals